molecular formula C18H11NO2 B3330369 N-Phenylnaphthalimide CAS No. 6914-98-3

N-Phenylnaphthalimide

Cat. No.: B3330369
CAS No.: 6914-98-3
M. Wt: 273.3 g/mol
InChI Key: HWWBUBSEWUZCOC-UHFFFAOYSA-N
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Description

N-Phenylnaphthalimide is a chemical compound belonging to the class of naphthalimides, which are derivatives of naphthalene. This compound is characterized by the presence of a phenyl group attached to the nitrogen atom of the naphthalimide structure. This compound is known for its unique photophysical properties, making it a valuable material in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Phenylnaphthalimide can be synthesized through the reaction of 1,8-naphthaloyl chloride with aniline. This reaction typically involves the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product . The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the starting materials.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized processes to enhance yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to obtain high-quality this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-Phenylnaphthalimide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution reactions can yield halogenated or nitro-substituted derivatives, while oxidation and reduction reactions can produce various oxidized or reduced forms of this compound .

Mechanism of Action

The mechanism of action of N-Phenylnaphthalimide is primarily based on its photophysical properties. When exposed to light, the compound undergoes electronic excitation, leading to fluorescence emission. This property is exploited in various applications, such as bioimaging and optoelectronics . The molecular targets and pathways involved include interactions with cellular components and electronic materials, where the compound’s fluorescence can be used to track and study different processes .

Properties

IUPAC Name

2-phenylbenzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11NO2/c20-17-14-10-4-6-12-7-5-11-15(16(12)14)18(21)19(17)13-8-2-1-3-9-13/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWWBUBSEWUZCOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901311081
Record name N-Phenyl-1,8-naphthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901311081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6914-98-3
Record name N-Phenyl-1,8-naphthalimide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6914-98-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Phenyl-1,8-naphthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901311081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What distinct photophysical properties do N-Phenylnaphthalimides exhibit compared to N-Alkyl derivatives?

A1: Unlike N-Alkyl derivatives, N-Phenylnaphthalimides demonstrate a unique dual fluorescence. They emit either a short-wavelength (SW) fluorescence, akin to N-Alkyl derivatives, or a significantly red-shifted long-wavelength (LW) fluorescence. [] The ratio of these SW and LW components is influenced by the specific substituents on the N-phenyl group and the properties of the solvent. [] Additionally, N-Phenylnaphthalimides are characterized by highly efficient internal conversion, leading to shorter fluorescence decay times and lower fluorescence and triplet yields compared to their N-Alkyl counterparts. []

Q2: How do solvent properties influence the fluorescence of N-Phenylnaphthalimides?

A2: Research shows that both solvent polarity and viscosity play a significant role in the fluorescence behavior of N-Phenylnaphthalimides. [] The ratio of SW to LW fluorescence emission is directly affected by changes in these solvent properties. [] This suggests that solvent interactions significantly influence the excited state dynamics of these molecules.

Q3: What is the significance of rotational relaxation in the photophysics of N-Phenylnaphthalimides?

A3: The presence of the N-Phenyl group in these molecules introduces the possibility of rotational relaxation around the nitrogen-phenyl bond. [] This rotational motion, influenced by solvent viscosity, likely plays a crucial role in the observed dual fluorescence and the efficiency of internal conversion processes. [] Further research on the dynamics of this rotational relaxation could provide valuable insights into the excited state behavior of N-Phenylnaphthalimides.

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